molecular formula C11H22O2 B1667625 Arundic acid CAS No. 185517-21-9

Arundic acid

Numéro de catalogue B1667625
Numéro CAS: 185517-21-9
Poids moléculaire: 186.29 g/mol
Clé InChI: YCYMCMYLORLIJX-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arundic acid, also known as ONO-2506, is an astrocyte-modulating agent . It has been investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS) . The molecular formula of Arundic acid is C11H22O2 .


Synthesis Analysis

The synthesis of Arundic acid involves a catalytic stereodivergent α-allylation protocol applicable to both aliphatic and aromatic 2-acylimidazoles . This method has been successfully utilized in the enantioselective synthesis of ®-arundic acid .


Molecular Structure Analysis

The IUPAC name of Arundic acid is (2R)-2-propyloctanoic acid . The InChI representation is InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 . The molecular weight is 186.29 g/mol .


Chemical Reactions Analysis

Arundic acid upregulates the expression and function of the astrocytic glutamate transporter EAAT1 via the ERK, Akt, and NF-κB pathways . It also increases NF-κB reporter activity and induces NF-κB nuclear translocation as well as its bindings to the EAAT1 promoter .


Physical And Chemical Properties Analysis

Arundic acid has a molecular weight of 186.29 g/mol . It has a Hydrogen Bond Donor Count of 1 . The XLogP3 value is 3.7 .

Applications De Recherche Scientifique

1. Application in Multiple Sclerosis Research

  • Summary of Application : Arundic Acid has been used as an inhibitor of the S100B protein, which is associated with inflammatory processes in multiple sclerosis. The study investigated the effect of Arundic Acid in chronic experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis .
  • Methods of Application : AA was administered to the EAE-affected group of mice through a daily intraperitoneal injection of 4 mg/kg, i.e., 0.08 mL/day from 6 to 17 days post-infection .
  • Results or Outcomes : The study found that Arundic Acid protected the mice from chronic experimental autoimmune encephalomyelitis .

2. Application in Intracerebral Hemorrhage Research

  • Summary of Application : Arundic Acid has been used to attenuate neuroinflammation and prevent motor impairment in rats with intracerebral hemorrhage. The study administered AA in a collagenase-induced ICH rodent model to evaluate its effects on neurological deficits, S100B levels, astrocytic activation, inflammatory, and oxidative parameters .
  • Methods of Application : Rats underwent stereotactic surgery for injection of collagenase in the left striatum and AA (2 μg/μl; weight×0.005) or vehicle in the left lateral ventricle .
  • Results or Outcomes : AA treatment prevented motor dysfunction, reduced S100B levels, astrogliosis, and microglial activation in the damaged striatum, thus decreasing the release of proinflammatory cytokines IL-1β and TNF-α, as well as ROS production .

3. Application in Glutamate Regulation

  • Summary of Application : Arundic Acid has been used in research related to the regulation of glutamate, the major excitatory neurotransmitter in the brain. Excessive synaptic glutamate must be removed to prevent excitotoxic injury and death .

4. Application in Alzheimer’s Disease Research

  • Summary of Application : Arundic Acid has been used in research related to Alzheimer’s disease. The study investigated the effect of Arundic Acid on the production of S100B, a protein that has been implicated in the pathogenesis of Alzheimer’s disease .

Safety And Hazards

Arundic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is advised to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water .

Orientations Futures

Arundic acid has been shown to have potential in the treatment of epilepsy, with astrocytes being a target for therapeutic strategies . It has also been used in the enantioselective synthesis of ®-arundic acid and (S, S)-cinamomumolide, as well as in the stereodivergent total synthesis of tapentadol .

Propriétés

IUPAC Name

(2R)-2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048841
Record name (2R)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ONO-256 is a neuroprotective because of its actions on glia cells. It has inhibitory effects on the synthesis of a calcium-binding protein S100B. ONO-2506 is undergoing clinical trials for the treatment of patients with stroke and Alzheimer's disease.
Record name Arundic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arundic acid

CAS RN

185517-21-9
Record name Arundic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arundic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARUNDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arundic acid
Reactant of Route 2
Reactant of Route 2
Arundic acid
Reactant of Route 3
Reactant of Route 3
Arundic acid
Reactant of Route 4
Reactant of Route 4
Arundic acid
Reactant of Route 5
Reactant of Route 5
Arundic acid
Reactant of Route 6
Reactant of Route 6
Arundic acid

Citations

For This Compound
706
Citations
LA Sorbera, J Castaner, RM Castaner - Drugs of the Future, 2004 - access.portico.org
According to the World Health Organization, stroke is the leading cause of death worldwide, accounting for 5 million deaths per year. Oxygen deprivation due to stroke leads to rapid …
Number of citations: 13 access.portico.org
T Asano, T Mori, T Shimoda… - Current Drug Targets …, 2005 - ingentaconnect.com
… we examined the efficacy of arundic acid. Before our results are presented, a brief account of calcium binding protein S100B, the primary target of action of arundic acid, is given below. …
Number of citations: 122 www.ingentaconnect.com
LC Pettigrew, SE Kasner, GW Albers, M Gorman… - Journal of the …, 2006 - Elsevier
Arundic acid (AA; ONO-2506), a novel modulator of astrocyte activation, may improve neuronal survival after stroke. We conducted a multicenter, dose-escalating, randomized, double-…
Number of citations: 49 www.sciencedirect.com
T Mori, T Town, J Tan, N Yada, Y Horikoshi… - … of Pharmacology and …, 2006 - ASPET
… In addition, arundic acid has been shown to exert additional … It is, of course, difficult to know whether arundic acid … We have further examined the effect of arundic acid on astrocytic …
Number of citations: 82 jpet.aspetjournals.org
P Karki, P Hong, J Johnson, E Pajarillo, DS Son… - Molecular …, 2018 - Springer
… of arundic acid … arundic acid upregulated EAAT1 expression at the transcriptional level by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Arundic acid …
Number of citations: 36 link.springer.com
H Kato, R Kurosaki, C Oki, T Araki - Brain research, 2004 - Elsevier
… wanted to reveal whether arundic acid improves … arundic acid in this study was 6 h after the first MPTP injection (immediately after the last MPTP injection), it is unlikely that arundic acid …
Number of citations: 70 www.sciencedirect.com
RA Fernandes, AB Ingle - Current Medicinal Chemistry, 2013 - ingentaconnect.com
… Abstract: Arundic acid has been experimented in vitro and in vivo as a potential … This review summarizes the studies towards the development of arundic acid as a neuroprotective agent, …
Number of citations: 15 www.ingentaconnect.com
LC Pettigrew, SE Kasner, M Gorman… - Journal of the …, 2006 - Elsevier
We prospectively examined the effect of arundic acid (AA; ONO-2506) on S-100β, an astrocyte-derived protein, in a phase I acute stroke study. Subjects with acute ischemic stroke were …
Number of citations: 30 www.sciencedirect.com
Y Miyamoto, M Nakahara, K Motoyama… - International journal of …, 2011 - Elsevier
… tastes of arundic acid. Firstly, we investigated the complexation of arundic acid with CyDs in … Secondly, we evaluated the effect of CyDs on dissolution rates of arundic acid and its CyD …
Number of citations: 13 www.sciencedirect.com
JL Cordeiro, JD Neves, F Nicola, AF Vizuete… - Cellular and Molecular …, 2020 - Springer
… Inhibition of astrocytic synthesis of S100B by arundic acid (AA) has shown beneficial effects in experimental central nervous system disorders. In present study, we administered AA in a …
Number of citations: 13 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.